Fulvinol

Description

Properties

CAS No. |

183961-38-8 |

|---|---|

Molecular Formula |

C46H76O2 |

Molecular Weight |

661.1 g/mol |

IUPAC Name |

(4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol |

InChI |

InChI=1S/C46H76O2/c1-3-45(47)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(48)4-2/h1-2,5-6,27-30,41-48H,7-26,31-40H2/b6-5-,29-27-,30-28-,43-41+,44-42+ |

InChI Key |

LSZVKRVJNYXNBC-SYNPXZKCSA-N |

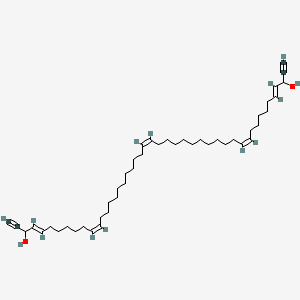

Isomeric SMILES |

C#CC(O)/C=C/CCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCC/C=C/C(O)C#C |

Canonical SMILES |

C#CC(C=CCCCCCC=CCCCCCCCCCCC=CCCCCCCCCCCC=CCCCCCC=CC(C#C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Fulvinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Fulvinol, a polyacetylenic diol isolated from marine sponges. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of marine natural products.

Chemical Structure and Properties of this compound

This compound is a complex long-chain polyunsaturated and polyacetylenic diol. Its chemical identity is established through its molecular formula and systematic IUPAC name.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| Molecular Formula | C₄₆H₇₆O₂ |

| IUPAC Name | (4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol |

| Synonym | (3S,4E,11Z,23Z,35Z,42E,44S)-4,11,23,35,42-Hexatetracontapentaene-1,45-diyne-3,44-diol |

| SMILES String | C#C--INVALID-LINK--/C=C/CCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCC/C=C\CCCCCCC/C=C/--INVALID-LINK--C#C |

| Molecular Weight | 661.1 g/mol |

Experimental Data and Characterization

The structural elucidation of this compound and related polyacetylenic diols relies on a combination of modern spectroscopic techniques. While the specific raw data for this compound is not publicly available, this section outlines the typical data obtained for analogous compounds isolated from marine sponges.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the complex stereochemistry of the double bonds and chiral centers in polyacetylenes. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts and coupling constants of the protons and carbons along the long aliphatic chain.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Polyacetylenic Diols

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetylenic C-H | 2.0 - 3.0 | 65 - 90 |

| Carbinol C-H | 4.0 - 5.0 | 60 - 75 |

| Olefinic C-H | 5.3 - 6.5 | 120 - 140 |

| Aliphatic Chain (CH₂) | 1.2 - 2.5 | 25 - 35 |

Note: These are general ranges, and specific values can vary based on the solvent and the exact chemical environment within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular formula of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information for confirming the sequence of functional groups within the molecule.[2]

Table 3: Expected Mass Spectrometry Data for this compound

| Mass Spectrometry Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass measurement to confirm the elemental composition of C₄₆H₇₆O₂. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns corresponding to the loss of water molecules from the hydroxyl groups and cleavage at the carbon-carbon bonds adjacent to the double and triple bonds. |

Experimental Protocols

The isolation and purification of this compound and similar polyacetylenes from marine sponges require a multi-step process involving extraction and chromatography.

General Protocol for Isolation and Purification

-

Collection and Extraction: The marine sponge, typically from genera such as Petrosia or Callyspongia, is collected and immediately preserved, often by freezing. The sponge material is then homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.[1][3]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to achieve a preliminary separation of compounds.

-

Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC), often with a reversed-phase column, to isolate the pure polyacetylenic diols.[1][3]

-

Structure Elucidation: The structure of the purified compound is then determined using the spectroscopic methods detailed in the previous section (NMR and MS).[1][2]

Biological Activity and Signaling Pathways

Polyacetylenes isolated from marine sponges, including compounds structurally related to this compound, have demonstrated significant biological activities, particularly cytotoxic and antiproliferative effects against various cancer cell lines.[4][5]

Antiproliferative and Cytotoxic Effects

Studies on similar polyacetylenic diols have shown that they can inhibit the proliferation of cancer cells.[4] The mechanism of this activity is often linked to the induction of apoptosis (programmed cell death).[4] Some polyacetylenes have been found to inhibit DNA replication, specifically at the initiation stage, by targeting enzymes like topoisomerase I and polymerase alpha-primase.[6]

Table 4: Reported Biological Activities of Structurally Similar Polyacetylenic Diols

| Compound Class | Biological Activity | Cell Lines Tested | Reference |

| Polyacetylene diols | Antiproliferative, Apoptosis induction | HL-60 (Human promyelocytic leukemia) | [4] |

| Polyacetylenes | Inhibition of DNA replication | Human tumor cell lines | |

| Polyacetylenes | Cytotoxicity | CCRF-CEM, MOLT-4, K-562 (Leukemia) |

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, the observed biological activities of related compounds suggest the involvement of several key cellular pathways. The induction of apoptosis points towards the modulation of pathways involving caspases and Bcl-2 family proteins.[7] Furthermore, some polyacetylenes have been shown to possess anti-inflammatory properties by inhibiting enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2), which are linked to the NF-κB signaling pathway.[7][8]

Below is a conceptual diagram illustrating a potential mechanism of action for polyacetylenic diols based on the activities of related compounds.

Caption: Potential signaling pathways affected by this compound.

The following diagram illustrates a generalized workflow for the isolation and characterization of polyacetylenic diols like this compound from their natural source.

Caption: Experimental workflow for this compound isolation.

References

- 1. Structure Elucidation and Cytotoxic Evaluation of New Polyacetylenes from a Marine Sponge Petrosia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. Polyacetylene diols with antiproliferative and driving Th1 polarization effects from the marine sponge Callyspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyacetylenes from a marine sponge Petrosia sp. inhibit DNA replication at the level of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

Unveiling Fulvinol: A Technical Guide to its Origins and Natural Sources

For Immediate Release

[CITY, STATE, December 15, 2025] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the origins and natural sources of Fulvinol, a complex polyacetylenic alcohol. While specific data on this compound remains limited in publicly available literature, this guide synthesizes information from closely related compounds isolated from marine sponges of the genus Petrosia to provide a representative overview of its chemical class.

This compound, identified by the chemical formula C46H76O2, belongs to a class of chiral alkynylcarbinols, which are characteristic secondary metabolites of marine sponges, particularly those from the Pacific genus Petrosia.[1][2] These long-chain polyacetylenic alcohols are of significant interest to the scientific community due to their potent biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5][6][7]

Natural Origin and Isolation

This compound and its analogues are naturally produced by marine sponges of the genus Petrosia.[1][2] Sponges of this genus are a rich source of diverse bioactive compounds, with polyacetylenes being predominant in species found in temperate regions.[1]

The isolation of these compounds typically involves a multi-step process beginning with the extraction of the sponge biomass, followed by bioassay-guided fractionation to isolate the active compounds.

Representative Experimental Workflow for Isolation and Characterization

Physicochemical and Biological Data

| Property | Description | Reference |

| Molecular Formula | C46H76O2 (for this compound) | PubChem |

| Chemical Class | Chiral Alkynylcarbinol, Polyacetylene | [2] |

| Natural Source | Marine sponges of the genus Petrosia | [1][2] |

| Biological Activity | Cytotoxic against human cancer cell lines | [3][4][5][6][7] |

| IC50 Values (Representative Analogues) | 1.4–4.4 µM against HepG2, A375, and HT29 cell lines (for Pellynols P-R) | [6] |

Biosynthesis and Mechanism of Action

The biosynthesis of polyacetylenes in marine organisms is thought to originate from fatty acid and polyketide precursors.[8] However, the precise enzymatic pathways leading to the formation of very-long-chain polyacetylenes like this compound in sponges are still under investigation. It is hypothesized that a series of desaturation and chain-elongation steps are involved.

The cytotoxic activity of polyacetylenes from Petrosia sponges has been linked to the inhibition of fundamental cellular processes. Studies on related compounds have shown that they can inhibit DNA replication, primarily at the initiation stage.[3] This inhibition may be achieved through the targeting of key enzymes involved in DNA synthesis and maintenance.

Proposed Mechanism of Cytotoxicity

Conclusion

This compound and related polyacetylenic alcohols from marine sponges represent a promising class of natural products for drug discovery, particularly in the field of oncology. While a complete profile of this compound is yet to be established in the public domain, the wealth of research on analogous compounds from Petrosia sponges provides a strong foundation for future investigation. Further studies are needed to fully elucidate the biosynthetic pathway, specific molecular targets, and therapeutic potential of these unique marine-derived compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral alkynylcarbinols from marine sponges: asymmetric synthesis and biological relevance - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Polyacetylenes from a marine sponge Petrosia sp. inhibit DNA replication at the level of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New cytotoxic polyacetylene alcohols from the Egyptian marine sponge Siphonochalina siphonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure Elucidation and Cytotoxic Evaluation of New Polyacetylenes from a Marine Sponge Petrosia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fulvinol and Related Polyacetylenic Alcohols from Marine Sponges: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Fulvinol," identified as (4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol, is a rare polyacetylenic alcohol from marine sponges of the genus Petrosia. Currently, there is a lack of publicly available biological data specifically for this compound. This technical guide, therefore, provides a comprehensive overview of the biological activities of structurally related polyacetylenic alcohols isolated from marine sponges, particularly from the genera Petrosia, Haliclona, and Cribrochalina. The data and mechanisms presented herein are representative of this class of compounds and offer valuable insights into the potential therapeutic applications of this compound.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active natural products. Among these, polyacetylenic alcohols represent a fascinating class of compounds characterized by long hydrocarbon chains containing one or more acetylene (B1199291) groups and hydroxyl functionalities. These molecules have garnered significant attention for their potent cytotoxic, anti-inflammatory, and antimicrobial properties. This whitepaper will delve into the biological activities of polyacetylenic alcohols from marine sponges, with a focus on their potential as therapeutic agents.

Cytotoxic Activity

Polyacetylenic alcohols from marine sponges have consistently demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The following tables summarize the cytotoxic activities of several polyacetylenic alcohols, providing a comparative overview of their potency.

Quantitative Data: Cytotoxicity of Polyacetylenic Alcohols

| Compound (Source) | Cell Line | Activity (IC50) | Reference |

| Pellynol A (Haliclona sp.) | HCT-116 (Human Colon Carcinoma) | 0.026 µg/mL | [1] |

| Halicynone A (Haliclona sp.) | HCT-116 (Human Colon Carcinoma) | >78 µg/mL | [1] |

| Siphonodiol (Callyspongia sp.) | HL-60 (Human Promyelocytic Leukemia) | 2.8 µg/mL | [2] |

| 14,15-dihydrosiphonodiol (Callyspongia sp.) | HL-60 (Human Promyelocytic Leukemia) | 6.5 µg/mL | [2] |

| Callyspongidiol (Callyspongia sp.) | HL-60 (Human Promyelocytic Leukemia) | 6.5 µg/mL | [2] |

| Petrosianyne A (Petrosia sp.) | CCRF-CEM (Human T-cell Acute Lymphoblastic Leukemia) | 0.6 µg/mL | [3] |

| Petrosianyne A (Petrosia sp.) | MOLT-4 (Human T-cell Acute Lymphoblastic Leukemia) | 3.2 µg/mL | [3] |

| Petrosianyne A (Petrosia sp.) | K-562 (Human Chronic Myelogenous Leukemia) | 0.3 µg/mL | [3] |

| (1E,5E,12E,19E)-1,22-dibromodocosa-1,5,12,19-tetraen-3,14,21-triyne (Haliclona sp.) | MCF-7 (Human Breast Adenocarcinoma) | 32.5 µM | [4] |

| Methyl 18-bromooctadeca-9(E),17(E)-dien-7,15-diynoate (Haliclona sp.) | MCF-7 (Human Breast Adenocarcinoma) | 50.8 µM | [4] |

| Siphonellanol A (Siphonochalina siphonella) | HeLa (Human Cervical Cancer) | 25.9 µM | [5] |

| Siphonellanol B (Siphonochalina siphonella) | MCF-7 (Human Breast Adenocarcinoma) | 38.4 µM | [5] |

| Siphonellanol C (Siphonochalina siphonella) | A549 (Human Lung Carcinoma) | 45.2 µM | [5] |

Anti-inflammatory and Antimicrobial Activities

While research has predominantly focused on the cytotoxic effects of marine-derived polyacetylenes, emerging evidence suggests their potential in modulating inflammatory responses and inhibiting microbial growth.

Anti-inflammatory Activity

Some polyacetylenes from marine sponges have been shown to exhibit anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as NF-κB. Dideoxypetrosynol A, a polyacetylene from Petrosia sp., has been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes crucial in the arachidonic acid metabolism and production of inflammatory prostaglandins.[6]

Antimicrobial Activity

The antimicrobial potential of polyacetylenes from marine sponges is an area of growing interest. While extensive quantitative data is not yet available, some studies have reported inhibitory activity against various pathogens. For instance, crude extracts of marine sponges containing polyacetylenes have shown activity against bacteria such as Staphylococcus aureus.[7][8] Further investigation is required to isolate and characterize the specific polyacetylenic compounds responsible for these effects and to determine their minimum inhibitory concentrations (MICs).

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of polyacetylenic alcohols.

Isolation and Purification of Polyacetylenic Alcohols

A general workflow for the isolation of polyacetylenic alcohols from marine sponges is depicted below. This process typically involves solvent extraction, followed by a series of chromatographic separations.

Protocol:

-

Sample Preparation: The marine sponge is collected, freeze-dried (lyophilized), and ground into a fine powder.

-

Extraction: The powdered sponge material is exhaustively extracted with a mixture of organic solvents, such as methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH)). The resulting fractions are tested for biological activity to identify the most potent fraction.

-

Purification: The bioactive fraction is further purified using a combination of chromatographic techniques. This typically involves column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure polyacetylenic alcohols. Structure elucidation is then performed using spectroscopic methods such as NMR and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[9][10]

-

Treatment: The cells are treated with various concentrations of the polyacetylenic alcohol dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.[9][10]

-

Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.[9][10]

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9][10]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9][10]

Signaling Pathways

The cytotoxic effects of polyacetylenic alcohols are often mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of action for these compounds.

Apoptosis Induction Pathway

Polyacetylenic alcohols can induce apoptosis by triggering the mitochondrial pathway, which involves the activation of a cascade of caspases.

Upon cellular stress induced by polyacetylenic alcohols, pro-apoptotic proteins Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[11][12] Cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9, an initiator caspase.[11][12] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[11][12]

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some marine natural products, including polyacetylenes, may be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes.[6][13] Polyacetylenic alcohols may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[6][13]

Conclusion

Polyacetylenic alcohols from marine sponges, a class of compounds to which this compound belongs, represent a promising area for drug discovery and development. Their potent cytotoxic activity against a range of cancer cell lines, coupled with emerging evidence of their anti-inflammatory and antimicrobial properties, underscores their therapeutic potential. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound and other related polyacetylenes. The development of synthetic strategies to produce these compounds in larger quantities will be crucial for advancing their preclinical and clinical evaluation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this unique class of marine natural products.

References

- 1. Long-Chain Acetylenic Ketones from the Micronesian Sponge Haliclona sp. Importance of the 1-yn-3-ol Group for Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. New cytotoxic polyacetylene alcohols from the Egyptian marine sponge Siphonochalina siphonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Natural Products from the Marine-Sponge-Associated Microorganisms with Antimicrobial Activity in the Last Decade [mdpi.com]

- 9. researchhub.com [researchhub.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. New Drugs from the Sea: Pro-Apoptotic Activity of Sponges and Algae Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dysiarenone from Marine Sponge Dysidea arenaria Attenuates ROS and Inflammation via Inhibition of 5-LOX/NF-κB/MAPKs and Upregulation of Nrf-2/OH-1 in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Fulvinol: A Technical Guide for Researchers

CAS Number: 183961-38-8

This document provides a comprehensive technical overview of Fulvinol, a naturally occurring polyacetylene with significant potential in oncological research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, relevant experimental protocols, and known biological activities.

Chemical Properties

This compound, a chiral alkynylcarbinol isolated from marine sponges, possesses a complex molecular structure.[1] While experimentally determined physical properties are not extensively documented in publicly available literature, a summary of its known and computed chemical data is presented below for reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 183961-38-8 | PubChem[2] |

| Molecular Formula | C46H76O2 | PubChem[2] |

| Molecular Weight | 661.1 g/mol | PubChem[2] |

| IUPAC Name | (3S,4E,11Z,23Z,35Z,42E,44S)-4,11,23,35,42-Hexatetracontapentaene-1,45-diyne-3,44-diol | PubChem[2] |

| Computed XLogP3 | 16.6 | PubChem[2] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform.[3] Insoluble in water.[4] | General for similar compounds |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. |

Experimental Protocols

General Analytical Methodologies

The characterization and quantification of this compound would likely employ a combination of standard analytical techniques used for complex organic molecules.

2.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purification and quantification of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, with detection by UV-Vis or photodiode array (PDA), is a common starting point for such compounds.

-

Sample Preparation: Dry residues of extracts containing this compound can be resuspended in a suitable solvent like acetonitrile.

-

Column: C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, potentially with a small percentage of an acid like acetic acid to improve peak shape.

-

Detection: UV detection, typically in the range of 210-280 nm, is often used for compounds with chromophores.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the structural elucidation of this compound.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Analysis:

-

¹H NMR provides information on the proton environment.

-

¹³C NMR identifies the different carbon atoms.

-

2D NMR experiments (COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, confirming the complex structure.

-

Biological Activity and Mechanism of Action

This compound has demonstrated notable antitumor activity, exhibiting cytotoxicity against various human cancer cell lines. While the precise molecular mechanisms are a subject of ongoing research, the induction of apoptosis is a key feature of its anticancer effects.

Cytotoxicity against Cancer Cell Lines

Studies have shown that this compound and related polyacetylenes from marine sponges display potent cytotoxic effects against a range of cancer cell lines. The antiproliferative activity is often dose-dependent.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activity of similar natural products with anticancer properties, it is plausible that this compound may interfere with key signaling cascades involved in cancer cell proliferation, survival, and metastasis. Potential pathways of interest for future investigation include:

-

PI3K/AKT/mTOR Pathway: Frequently dysregulated in cancer, this pathway is a common target for anticancer agents.

-

MAPK/ERK Pathway: Crucial for cell proliferation and survival, its inhibition can lead to apoptosis.

-

Wnt/β-catenin Pathway: Involved in cell fate determination and proliferation, its aberrant activation is a hallmark of many cancers.

To visualize a hypothetical experimental workflow for investigating the effect of this compound on a generic cancer signaling pathway, the following diagram is provided.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. It is hypothesized that this compound triggers apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A simplified representation of these pathways is shown below.

References

In Vitro Mechanism of Action of Fulvinol: Information Not Available

A comprehensive search of publicly available scientific literature and databases has revealed no information on the in vitro mechanism of action of a substance identified as "Fulvinol."

Efforts to procure data for the creation of an in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams, were unsuccessful due to the absence of any published research on this specific compound.

Initial and broadened searches were conducted to identify any scholarly articles, clinical trial data, or patents related to "this compound" and its biological activities. These searches, encompassing terms such as "this compound in vitro mechanism of action," "this compound cancer research," and "this compound scientific literature," did not yield any relevant results. A single entry for "this compound" exists in the PubChem database, providing basic chemical information but no associated biological or mechanistic studies[1].

To ensure a thorough investigation, searches were also performed for compounds with similar-sounding names, including:

-

Fullerenols: These are polyhydroxylated fullerene derivatives that have been studied for their antioxidant and potential anticancer properties[2][3][4]. Their mechanism of action is related to free radical scavenging and modulation of cellular oxidative stress[2][4].

-

Fulvic Acid: A component of humus, fulvic acid has been investigated for its immune-stimulating and potential anti-cancer effects, which appear to be mediated in part through the induction of nitric oxide production[5].

-

Irofulven (6-hydroxymethylacylfulvene): This is a semi-synthetic derivative of a fungal toxin that has been evaluated in clinical trials for its anticancer activity[6]. Its mechanism involves alkylation of DNA and induction of apoptosis.

Despite the exploration of these related terms, no information could be found that would suggest a link to or provide insight into the mechanism of a compound specifically named "this compound."

Without any available scientific data, it is not possible to construct the requested technical guide on the in vitro mechanism of action of this compound. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be met. It is recommended to verify the name and spelling of the compound of interest. Should a corrected or alternative name for a researched substance be provided, a new search can be initiated to fulfill the request.

References

- 1. This compound | C46H76O2 | CID 44152361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential Medical Use of Fullerenols After Two Decades of Oncology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using water-soluble C60 fullerenes in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fullerenes for the treatment of cancer: an emerging tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fulvic acid promotes extracellular anti-cancer mediators from RAW 264.7 cells, causing to cancer cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Therapeutic Potential of Fulvinol: A Technical Guide to its Core Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvinol, a long-chain diacetylenic polyol isolated from the marine sponge Haliclona fulva, has emerged as a compound of significant interest in the field of oncology. Its potent cytotoxic activity against a range of cancer cell lines positions it as a promising candidate for novel anti-cancer therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, focusing on its key molecular targets and associated signaling pathways. We present a comprehensive overview of its bioactivation, the induction of proteotoxicity through endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and the eventual triggering of apoptosis in cancer cells. This document includes a compilation of quantitative cytotoxicity data for this compound and related polyacetylenes, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to this compound and its Cytotoxic Profile

This compound is a member of the polyacetylene class of natural products, characterized by a long hydrocarbon chain containing multiple acetylene (B1199291) (triple bond) functionalities. These compounds, frequently isolated from marine sponges of the order Haplosclerida, are known for their potent biological activities, including antimicrobial, antiviral, and particularly, cytotoxic effects.[1] While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar polyacetylenes isolated from Haliclona species provide strong evidence of its significant cytotoxic potential against various human cancer cell lines.

Table 1: Cytotoxicity of this compound-Related Polyacetylenes from Haliclona Species

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Pellynol A | HCT-116 (Human Colon Carcinoma) | 0.026 | [2] |

| Polyacetylene 6 | HCT-116 (Human Colon Carcinoma) | 0.12 | [2] |

| Polyacetylene 7 | HCT-116 (Human Colon Carcinoma) | 0.127 | [2] |

| Polyacetylene 8 | HCT-116 (Human Colon Carcinoma) | 0.103 | [2] |

| Polyacetylene 9 | HCT-116 (Human Colon Carcinoma) | <0.008 | [2] |

Note: The IC50 values presented are for polyacetylenes closely related to this compound, isolated from the same genus, and are indicative of the expected potency of this compound.

Core Therapeutic Target: Bioactivation by HSD17B11 and Induction of Proteotoxicity

The primary mechanism of action for this compound and related cytotoxic polyacetylenes does not involve direct interaction with a specific cancer-promoting protein. Instead, these molecules act as prodrugs that are bioactivated within cancer cells by a specific enzyme, leading to the generation of highly reactive cytotoxic species.

The Role of Hydroxysteroid 17-beta Dehydrogenase 11 (HSD17B11)

The key enzyme responsible for the bioactivation of this compound-like polyacetylenes is Hydroxysteroid 17-beta dehydrogenase 11 (HSD17B11) , a member of the short-chain dehydrogenase/reductase (SDR) superfamily. HSD17B11 is an NAD(P)+-dependent oxidoreductase that catalyzes the oxidation of a secondary alcohol on the polyacetylene backbone to a ketone. This conversion transforms the relatively inert alkynylcarbinol into a highly electrophilic dialkynylketone.

Generation of Reactive Electrophiles and Protein Modification

The resulting dialkynylketone is a potent Michael acceptor, capable of reacting with nucleophilic residues on proteins, primarily cysteine and lysine. This covalent modification of numerous intracellular proteins leads to their misfolding and aggregation, a condition known as proteotoxicity.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins within the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR) . The UPR is a complex signaling network that initially aims to restore ER homeostasis by upregulating chaperone proteins to aid in protein folding and transiently attenuating protein translation. However, under conditions of severe and prolonged ER stress, as induced by the bioactivated this compound, the UPR switches from a pro-survival to a pro-apoptotic signaling cascade.

Apoptosis Induction

The pro-apoptotic arm of the UPR involves the activation of several key signaling molecules, including:

-

PERK (PKR-like ER kinase): Leads to the phosphorylation of eIF2α, which, in addition to attenuating global translation, can paradoxically promote the translation of certain pro-apoptotic factors like ATF4.

-

IRE1α (Inositol-requiring enzyme 1α): Through its RNase activity, it splices the mRNA of XBP1, a transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Prolonged activation of IRE1α can also lead to the activation of JNK, a pro-apoptotic kinase.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to its active form, which then upregulates the expression of ER chaperones and components of ERAD.

Ultimately, the sustained activation of the UPR leads to the induction of apoptosis through the activation of caspases and other executioner proteins, resulting in the programmed cell death of the cancer cell.

Signaling Pathway and Experimental Workflow Diagrams

This compound Bioactivation and Mechanism of Action Signaling Pathway

References

Fulvinol and Fulvic Acid: A Technical Whitepaper on Composition, Bioactivity, and Mechanism of Action

An In-depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of fulvic acid, a prominent bioactive component of humic substances. It clarifies the relationship between fulvic acid and commercial preparations often termed "Fulvinol," presenting detailed data on its physicochemical properties, antioxidant and anti-proliferative activities, and its role in nutrient modulation. This document includes detailed experimental protocols for assessing bioactivity and provides visualizations of key signaling pathways and experimental workflows to support advanced research and development.

Introduction: Defining Fulvic Acid and Its Relationship to this compound

Humic substances are complex organic molecules that result from the decomposition of plant and animal matter.[1] These substances are critical components of soil humus, peat, and coal.[2] They are broadly categorized into three fractions based on their solubility in water at different pH levels: humic acid, this compound, and humin.[3]

Fulvic Acid (FvA) is the fraction of humic substances that is soluble in water at all pH conditions (acidic, neutral, and alkaline).[4] It is characterized by a lower molecular weight (ranging from approximately 1,000 to 10,000 Da) and a higher oxygen content compared to humic acid.[2][5] Its structure is a loose assembly of aromatic organic polymers rich in functional groups such as carboxyl, phenolic hydroxyl, and ketone carbonyls, which contribute to its high reactivity and bioactivity.[6]

The term "this compound" presents a notable ambiguity in scientific and commercial literature. It can refer to:

-

A specific, complex acetylenic natural product (C₄₆H₇₆O₂) isolated from marine sponges, which is chemically distinct from fulvic acid.[7][8]

-

A commercial or proprietary formulation where fulvic acid is the primary active ingredient, often combined with humic acid and other minerals for agricultural applications.[9]

Given the context of its relationship with fulvic acid, this whitepaper will address "this compound" in the second sense—as a product containing fulvic acid. The core technical data and mechanisms discussed herein pertain to fulvic acid , which is the scientifically investigated bioactive molecule.

References

- 1. scholars.unh.edu [scholars.unh.edu]

- 2. How to Test Fulvic Acid Quality Using HPLC — Standards [eureka.patsnap.com]

- 3. ppaspk.org [ppaspk.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. kikaboni.pl [kikaboni.pl]

- 7. A Comprehensive Toxicological Assessment of Fulvic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Fulvic Acid in Chronic Inflammatory Diseases and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Distinguishing Fulvinol from Fullerenol C660(OH)24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two distinct chemical entities: Fulvinol, a marine-derived natural product, and Fullerenol C60(OH)24, a polyhydroxylated derivative of fullerene. While both have garnered interest for their biological activities, they differ fundamentally in their origin, chemical structure, and physicochemical properties. This document outlines their characteristics, details experimental protocols for their analysis, and presents key data in a comparative format to aid researchers in their distinct identification and evaluation. Information on this compound is based on data available for its class of compounds, cytotoxic alkylynols, isolated from the marine sponge Cribrochalina vasculum, as specific detailed experimental data for this compound itself is limited in published literature.

Introduction

In the realm of drug discovery and materials science, the precise characterization of molecules is paramount. This guide focuses on two compounds with potential biomedical applications: this compound and Fullerenol C60(OH)24.

This compound is a representative of the class of cytotoxic alkylynols, which are long-chain acetylenic alcohols isolated from marine sponges, notably Cribrochalina vasculum.[1][2][3][4] These natural products are recognized for their potent biological activities, including anti-tumor properties.[1][2][3][4]

Fullerenol C60(OH)24 , in contrast, is a synthetic nanomaterial derived from the fullerene C60 cage.[1] Its surface is functionalized with 24 hydroxyl groups, rendering the otherwise hydrophobic fullerene water-soluble and biocompatible, which unlocks a range of potential applications in medicine, including as an antioxidant and a drug delivery vehicle.[1]

The significant structural and chemical differences between these two compounds necessitate distinct analytical approaches for their identification and characterization.

Physicochemical Properties

The fundamental differences between this compound and Fullerenol C60(OH)24 are evident in their core physicochemical properties.

| Property | This compound (Representative Alkylynol) | Fullerenol C60(OH)24 |

| Chemical Formula | C46H76O2 | C60H24O24 |

| Molecular Weight | 661.1 g/mol | 1129.88 g/mol |

| Origin | Natural product from marine sponge (Cribrochalina vasculum)[1][2][3][4] | Synthetic derivative of Fullerene C60[1] |

| Core Structure | Long-chain aliphatic alcohol with multiple double and triple bonds. | Spherical carbon cage (buckminsterfullerene). |

| Functional Groups | Hydroxyl (-OH), Alkene (-C=C-), Alkyne (-C≡C-) | Multiple Hydroxyl (-OH) groups. |

| Solubility | Soluble in organic solvents (e.g., methanol (B129727), chloroform). | Water-soluble. |

| Appearance | Typically isolated as an oil or amorphous solid. | Brown to black powder. |

Experimental Protocols for Characterization

Distinguishing between this compound and Fullerenol C60(OH)24 requires a suite of analytical techniques that probe their unique structural features.

Isolation and Purification

This compound (from Marine Sponge):

-

Extraction: The freeze-dried sponge material is extracted with a suitable organic solvent, such as a mixture of methanol and dichloromethane.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatography: The resulting fractions are purified using a combination of chromatographic techniques, including:

Fullerenol C60(OH)24 (Synthesis):

The synthesis of Fullerenol C60(OH)24 typically involves the hydroxylation of C60. A common method is the reaction of C60 with a strong base in the presence of an oxidizing agent and a phase transfer catalyst. Purification involves dialysis to remove excess reagents and byproducts, followed by lyophilization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

This compound: The ¹H NMR spectrum of a representative alkylynol will show characteristic signals for protons on carbons bearing hydroxyl groups, protons adjacent to double and triple bonds, and a complex series of overlapping signals in the aliphatic region corresponding to the long hydrocarbon chain.[1][2][3][4]

-

Fullerenol C60(OH)24: Due to the high symmetry and the nature of the fullerene cage, the ¹H NMR spectrum in D₂O is often broad and may show a prominent peak for the hydroxyl protons.

-

-

¹³C NMR:

-

This compound: The ¹³C NMR spectrum will display distinct signals for the alkynyl carbons, olefinic carbons, the carbon attached to the hydroxyl group, and a series of signals for the aliphatic chain carbons.[1][2][3][4]

-

Fullerenol C60(OH)24: The ¹³C NMR spectrum shows signals corresponding to the sp² carbons of the fullerene cage and the sp³ carbons bonded to the hydroxyl groups. The symmetry of the molecule influences the number of distinct signals.

-

Mass Spectrometry (MS):

-

This compound: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. The fragmentation pattern can provide information about the structure of the long alkyl chain.[1][2][3][4]

-

Fullerenol C60(OH)24: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight and distribution of hydroxyl groups.

Infrared (IR) Spectroscopy:

-

This compound: The IR spectrum will show a broad absorption band for the O-H stretch of the alcohol, sharp peaks for the C≡C stretch of the alkyne, and peaks corresponding to C=C and C-H stretching and bending vibrations.

-

Fullerenol C60(OH)24: The IR spectrum is dominated by a very broad O-H stretching band due to extensive hydrogen bonding. C-O stretching and C=C stretching from the fullerene core are also observed.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic features for a representative cytotoxic alkylynol (as a proxy for this compound) and Fullerenol C60(OH)24.

Table 1: ¹H NMR Data (Representative Chemical Shifts)

| Functional Group | This compound (Representative Alkylynol) (in CDCl₃) | Fullerenol C60(OH)24 (in D₂O) |

| -CH(OH)- | ~ 4.5 ppm | - |

| -C≡C-H | ~ 2.5 ppm | - |

| Olefinic (-CH=CH-) | 5.5 - 6.0 ppm | - |

| Aliphatic (-CH₂-, -CH₃) | 0.8 - 2.2 ppm | - |

| Hydroxyl (-OH) | Variable | ~ 5.0 ppm (broad) |

Table 2: ¹³C NMR Data (Representative Chemical Shifts)

| Functional Group | This compound (Representative Alkylynol) (in CDCl₃) | Fullerenol C60(OH)24 (in D₂O) |

| -C≡C- | 80 - 90 ppm | - |

| -C=C- | 120 - 140 ppm | ~140-150 ppm (sp²) |

| -C(OH)- | ~ 60 ppm | ~70-80 ppm (sp³) |

| Aliphatic (-CH₂-, -CH₃) | 14 - 40 ppm | - |

Table 3: IR Spectroscopy Data (Representative Absorption Bands)

| Functional Group | This compound (Representative Alkylynol) (cm⁻¹) | Fullerenol C60(OH)24 (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) | 3000 - 3600 (very broad) |

| C-H Stretch | 2850 - 3000 | - |

| C≡C Stretch | ~ 2100 (weak to medium) | - |

| C=C Stretch | ~ 1650 | ~ 1600 |

| C-O Stretch | ~ 1050 | ~ 1080 |

Biological Activity and Signaling Pathways

This compound and Related Alkylynols:

Cytotoxic alkylynols isolated from Cribrochalina vasculum have demonstrated anti-tumor activity. Their mechanism of action has been linked to the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. This pathway is crucial for cancer cell proliferation and survival. Inhibition of IGF-1R leads to downstream effects on the PI3K/Akt and Ras/Raf/MAPK pathways, ultimately inducing apoptosis in cancer cells.

Caption: Simplified IGF-1R signaling pathway inhibited by this compound-like alkylynols.

Fullerenol C60(OH)24:

Fullerenol C60(OH)24 is primarily known for its potent antioxidant and radical scavenging properties. It can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage. This mechanism is central to its potential therapeutic applications in conditions associated with oxidative stress, such as inflammation, neurodegenerative diseases, and ischemia-reperfusion injury.

Caption: Mechanism of ROS scavenging by Fullerenol C60(OH)24.

Experimental Workflow

The following diagram illustrates a typical workflow for the distinguishing analysis of an unknown sample that could be either this compound or Fullerenol C60(OH)24.

Caption: General workflow for distinguishing this compound from Fullerenol C60(OH)24.

Conclusion

This compound and Fullerenol C60(OH)24 are molecules with distinct origins, structures, and properties. This compound, as a representative of marine alkylynols, is a natural product with a linear, unsaturated hydrocarbon backbone, exhibiting cytotoxic activity likely through the inhibition of key signaling pathways in cancer cells. Fullerenol C60(OH)24 is a water-soluble, synthetic nanomaterial with a spherical carbon core, whose primary biological activity stems from its potent antioxidant capabilities. The clear differences in their physicochemical properties and spectroscopic signatures, as detailed in this guide, allow for their unambiguous differentiation using standard analytical techniques. This guide serves as a valuable resource for researchers working on the characterization and application of these and related compounds in drug development and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes, a class of naturally occurring compounds found in various plant families such as Apiaceae and Araliaceae, have garnered significant attention for their potent antitumor properties. This technical guide provides an in-depth overview of the cytotoxic and apoptotic effects of prominent polyacetylenes, including falcarindiol (B120969) and panaxynol, on various cancer cell lines. We delve into the molecular mechanisms underlying their anticancer activity, focusing on key signaling pathways such as Endoplasmic Reticulum (ER) Stress, PI3K/AKT, and EGFR signaling. Detailed experimental protocols for assessing cell viability, apoptosis, and protein expression are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. This guide aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Polyacetylenes, characterized by the presence of multiple carbon-carbon triple bonds, have emerged as a promising class of bioactive molecules with significant antitumor potential. Compounds such as falcarinol, falcarindiol, and panaxynol, found in common vegetables like carrots and ginseng, have demonstrated cytotoxic effects against a range of cancer cells.[1][2][3] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the modulation of critical cellular signaling pathways that govern cell survival and proliferation.[1][2][3] This guide synthesizes the current scientific knowledge on the antitumor properties of these polyacetylenes, providing a technical foundation for further research and development.

Quantitative Data on Cytotoxic Activities

The cytotoxic effects of various polyacetylenes have been quantified across numerous cancer cell lines, primarily reported as the half-maximal inhibitory concentration (IC50). This section presents a summary of these findings in a structured format to allow for easy comparison.

Table 1: IC50 Values of Polyacetylenes in Human Cancer Cell Lines

| Polyacetylene | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Acetylpanaxydol | SKOV3 | Ovarian Cancer | < 50 | [4] |

| (3R,9R,10R)-panaxytriol | SKOV3 | Ovarian Cancer | < 50 | [4] |

| Panaquinquecol 4 | A2780 | Ovarian Cancer | 7.60 ± 1.33 | [4] |

| Panaquinquecol 4 | SKOV3 | Ovarian Cancer | 27.53 ± 1.22 | [4] |

| Falcarinol-type Polyacetylene | PANC-1 | Pancreatic Cancer | Consistent IC50 | [5] |

| Falcarinol-type Polyacetylene | BxPC-3 | Pancreatic Cancer | Consistent IC50 | [5] |

| Polyacetylene Compound 4 | HL-60 | Leukemia | 6.40 | [6] |

| Polyacetylene Compound 5 | HL-60 | Leukemia | 3.66 | [6] |

| Polyacetylene Compound 4 | THP-1 | Leukemia | 8.67 | [6] |

| Polyacetylene Compound 5 | THP-1 | Leukemia | 6.69 | [6] |

| Polyacetylene Compound 4 | PC-3 | Prostate Cancer | 11.30 | [6] |

| Polyacetylene Compound 5 | PC-3 | Prostate Cancer | 10.92 | [6] |

| Polyacetylene Compound 5 | COLO320 | Colon Cancer | Lower than 5-fluorouracil | [7] |

| Polyacetylene Compounds 1-5 | MIA PaCa-2 | Pancreatic Cancer | Concentration-dependent cytotoxicity | [7] |

| Polyacetylene Compounds 1-5 | COLO320 | Colon Cancer | Concentration-dependent cytotoxicity | [7] |

Signaling Pathways in Polyacetylene-Induced Apoptosis

Polyacetylenes exert their antitumor effects by modulating several key signaling pathways that regulate cell survival and apoptosis. The following sections detail these pathways and are accompanied by visual diagrams generated using the DOT language.

Endoplasmic Reticulum (ER) Stress Pathway

Several polyacetylenes induce apoptosis by triggering ER stress. The accumulation of unfolded or misfolded proteins in the ER activates the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the activation of signaling cascades that include the IRE1-TRAF2-ASK1-JNK pathway and the PERK-eIF2α-ATF4-CHOP pathway, ultimately leading to apoptosis.[8][9]

Caption: Polyacetylene-induced ER Stress and subsequent apoptotic signaling.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Many chemotherapeutic agents, including certain polyacetylenes, exert their effects by inhibiting this pathway. Downregulation of the PI3K/AKT pathway leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, thereby promoting cancer cell death.[10][11][12]

Caption: Inhibition of the PI3K/AKT survival pathway by polyacetylenes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell proliferation and survival.[13][14] Aberrant activation of this pathway is common in many cancers. Some polyacetylenes have been shown to interfere with EGFR signaling, leading to the downstream inhibition of pro-survival pathways like PI3K/AKT and RAS/RAF/MAPK, ultimately inducing apoptosis.[13][15]

Caption: Polyacetylene interference with the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antitumor properties of polyacetylenes.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[19][20] The amount of formazan produced is proportional to the number of living cells.[19][20]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the polyacetylene compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is a common method for detecting apoptosis by flow cytometry.[21][22]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[21]

Procedure:

-

Cell Treatment: Induce apoptosis in a cell culture by treating with the polyacetylene compound for a specified time. Include untreated and positive control cells.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Caption: Workflow for the Annexin V Apoptosis Assay.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[23][24]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.

Procedure:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General workflow for Western Blot analysis.

Conclusion

The polyacetylenes discussed in this guide, particularly falcarindiol and panaxynol, demonstrate significant potential as antitumor agents. Their ability to induce apoptosis in various cancer cell lines through the modulation of critical signaling pathways, including ER stress, PI3K/AKT, and EGFR, underscores their therapeutic promise. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate these compounds. Future studies should focus on elucidating the full spectrum of their molecular targets, optimizing their therapeutic efficacy, and evaluating their in vivo performance in preclinical and clinical settings. The continued exploration of these natural compounds may lead to the development of novel and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. Devil's Club Falcarinol-Type Polyacetylenes Inhibit Pancreatic Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. cusabio.com [cusabio.com]

- 13. ClinPGx [clinpgx.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Neuroprotective Effects of Fucoidan: A Technical Guide for Researchers

Introduction

The marine environment offers a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. Among these, polysaccharides derived from marine algae have garnered considerable attention for their diverse pharmacological activities. Fucoidan (B602826), a complex sulfated polysaccharide predominantly found in the cell walls of brown seaweeds, has emerged as a promising candidate for neuroprotection.[1] Extensive preclinical research has demonstrated its capacity to mitigate neuronal damage, reduce neuroinflammation, and combat oxidative stress, key pathological features of a range of neurodegenerative diseases and brain injuries.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of Fucoidan, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Mechanisms of Neuroprotection

Fucoidan exerts its neuroprotective effects through a multi-pronged approach, primarily centered on its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] These activities are underpinned by the modulation of critical intracellular signaling pathways.

Anti-Inflammatory Action:

Fucoidan has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][4] By doing so, it downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][5] Furthermore, Fucoidan can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response.[5]

Antioxidant Effects:

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders. Fucoidan mitigates oxidative damage by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[3][6] This helps to maintain cellular redox homeostasis and protect neurons from oxidative injury.

Anti-Apoptotic Signaling:

Fucoidan promotes neuronal survival by modulating apoptosis-regulating proteins. It has been observed to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and downregulate pro-apoptotic proteins like Bax.[6][7] Moreover, Fucoidan can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[6][7]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Fucoidan.

Table 1: In Vitro Neuroprotective Effects of Fucoidan

| Cell Line | Neurotoxic Insult | Fucoidan Concentration | Observed Effect | Reference |

| PC12 | Aβ₂₅₋₃₅ and d-galactose | 100, 200, 400 µg/mL | Increased cell viability, increased SOD and GSH levels. | [3] |

| PC12 | H₂O₂ (200 µM) | Not specified | Inhibited decrease in cell viability, scavenged ROS, reduced LDH release. | [6] |

| SH-SY5Y | MPP⁺ | 50 µg/mL | Prevented decrease in cell viability. | [8] |

| RAW 264.7 | LPS (1 µg/ml) | 30-35 µg/mL | Increased cell viability to 90-95%, IC₅₀ of 35 µg/mL. | [9] |

| PC-12 | H₂O₂ (150 µM) | 250-2000 µg/mL | Dose-dependently attenuated cytotoxicity. | [10] |

| Rat Cholinergic Basal Forebrain Neurons | Aβ₂₅₋₃₅ (20 µM) or Aβ₁₋₄₂ (20 µM) | 0.1-1.0 µM | Significantly decreased neuronal death. | [11] |

Table 2: In Vivo Neuroprotective Effects of Fucoidan

| Animal Model | Disease/Injury Model | Fucoidan Dosage | Route of Administration | Observed Effect | Reference |

| Mice | High-Fat Diet (HFD)-induced neuroinflammation | 400 mg/kg/day for 10 weeks | Oral | Attenuated neuroinflammation, downregulated pro-inflammatory cytokines in the hypothalamus. | [5] |

| Rats | Focal Cerebral Ischemia | 50 mg/kg | Intraperitoneal | Reduced neurological deficits and infarct volume. | [12] |

| C. elegans | Transgenic AD model | Not specified | Supplementation | Alleviated paralyzed phenotype, reduced Aβ deposits. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of Fucoidan.

1. Assessment of Cell Viability using MTT Assay

This protocol is used to determine the effect of Fucoidan on the viability of neuronal cells exposed to a neurotoxin.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with Fucoidan: Remove the culture medium and add fresh medium containing various concentrations of Fucoidan (e.g., 10, 50, 100, 200 µg/mL). Incubate for a predetermined period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., H₂O₂, MPP⁺, or Aβ) to the wells at a pre-determined toxic concentration and incubate for the desired duration (e.g., 24-48 hours). Include control wells with untreated cells and cells treated only with the neurotoxin.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

2. Western Blot Analysis of Pro- and Anti-Apoptotic Proteins

This protocol is used to investigate the effect of Fucoidan on the expression of key proteins involved in apoptosis.

-

Cell Lysis: After treatment with Fucoidan and the neurotoxin as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e-g., 20-40 µg) from each sample onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathways modulated by Fucoidan to exert neuroprotective effects.

Experimental Workflow Diagram

Caption: A typical experimental workflow to assess the neuroprotective effects of Fucoidan in vitro.

References

- 1. Fucoidan inhibits amyloid-β-induced toxicity in transgenic Caenorhabditis elegans by reducing the accumulation of amyloid-β and decreasing the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Anti-Inflammatory Activity of Undaria pinnatifida Fucoidan In Vivo—A Proteomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory and Neuroprotective Effects of Undaria pinnatifida Fucoidan [mdpi.com]

- 6. Neuroprotective Effect of Fucoidan on H2O2-Induced Apoptosis in PC12 Cells Via Activation of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effect of Fucoidan against MPP+-Induced SH-SY5Y Cells Apoptosis by Affecting the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigating anti-inflammatory and apoptotic actions of fucoidan concentrating on computational and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fucoidan inhibits cellular and neurotoxic effects of beta-amyloid (A beta) in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Non-Viral CRISPR-Cas9 Engineering of Chimeric Antigen Receptor (CAR) T-Cells

Version: 1.0

Affiliation: Google Research

Abstract

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies. Conventional manufacturing relies on viral vectors for transgene delivery, a process constrained by high costs, complex manufacturing, and risks of insertional mutagenesis.[1] This guide details the methodological framework for a GMP-compatible, non-viral CAR T-cell manufacturing process using CRISPR-Cas9 technology.[2] By combining Cas9 ribonucleoprotein (RNP) electroporation with a DNA homology-directed repair (HDR) template, this method allows for the precise, site-specific integration of a CAR transgene into the T-cell genome.[3] Specifically, we focus on targeting the T-cell receptor alpha constant (TRAC) locus, which simultaneously knocks out the endogenous T-cell receptor (TCR) to reduce alloreactivity and places the CAR under endogenous regulation, enhancing T-cell potency and persistence.[4][5] This document provides detailed experimental protocols, quantitative data on manufacturing outcomes, and visualizations of key processes to aid researchers, scientists, and drug development professionals in the adoption and optimization of this transformative technology.

Introduction

CAR T-cell therapy is a potent form of immunotherapy where a patient's T-cells are engineered to express a CAR, enabling them to recognize and eliminate cancer cells.[2] The first generation of FDA-approved CAR T-cell products utilized lentiviral or retroviral vectors for genetic modification.[6] While effective, these viral methods integrate the CAR transgene semi-randomly into the genome, which can lead to variable expression levels, oncogenic transformation, and transcriptional silencing.[7]

The advent of CRISPR-Cas9 genome editing offers a precise alternative.[8] This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).[3] The cell's natural DNA repair machinery can then be co-opted to integrate a custom DNA template via homology-directed repair (HDR).[9] This non-viral approach circumvents the need for viral vectors and their associated manufacturing complexities.[1]

Targeting the CAR transgene to the TRAC locus offers several advantages:

-

Uniform CAR Expression: Placing the CAR under the control of the endogenous TRAC promoter leads to more consistent and physiologically regulated expression, avoiding issues of tonic signaling and improving efficacy.[5]

-

Enhanced Safety: Simultaneous knockout of the endogenous TCR mitigates the risk of graft-versus-host disease (GvHD) in allogeneic settings.[7]

-

Improved T-Cell Fitness: T-cells with TRAC-integrated CARs have been shown to have a less exhausted, memory-like phenotype, which is associated with improved persistence and anti-tumor activity.[2][5]

This guide outlines a complete workflow for generating CAR T-cells using non-viral CRISPR-Cas9 editing, from T-cell isolation to functional validation.

Overall Manufacturing Workflow

The manufacturing process is a multi-day procedure involving T-cell isolation, activation, gene editing via electroporation, and expansion. The entire process can be performed in a closed system to maintain sterility and GMP compatibility.[10]

Caption: High-level workflow for non-viral CAR T-cell production.

Detailed Experimental Protocols

Guide RNA and HDR Template Design

Objective: To design a gRNA that efficiently targets exon 1 of the TRAC locus and an HDR template containing the CAR construct flanked by homology arms.

-

gRNA Selection: A 20-nucleotide gRNA sequence targeting the TRAC gene is selected based on high on-target activity and low predicted off-target effects. A common target sequence is chosen within the first exon to ensure knockout of the TCR alpha chain.[1]

-

HDR Template Design: A single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) template is synthesized.[1] It consists of:

-

A 5' homology arm (~400-800 bp) corresponding to the sequence upstream of the TRAC cut site.

-

The CAR transgene cassette (e.g., anti-CD19 scFv-CD28-CD3ζ).

-

A 3' homology arm (~400-800 bp) corresponding to the sequence downstream of the cut site.

-